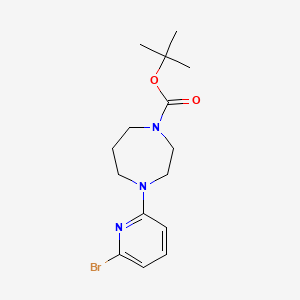

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

Description

Chemical Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being tert-butyl 4-(6-bromo-2-pyridinyl)-1,4-diazepane-1-carboxylate. This nomenclature reflects the structural components including the tert-butyl ester group, the seven-membered diazepane ring, and the brominated pyridine substituent. Alternative systematic names documented in chemical databases include 2-Methyl-2-propanyl4-(6-bromo-2-pyridinyl)-1,4-diazepane-1-carboxylate, which emphasizes the branched alkyl structure of the tert-butyl group. The compound is also referenced as 1H-1,4-Diazepine-1-carboxylic acid, 4-(6-bromo-2-pyridinyl)hexahydro-, 1,1-dimethylethyl ester, providing a more descriptive systematic name that highlights the heterocyclic nature of the diazepine ring system.

The compound's nomenclature also encompasses trade names and abbreviated forms used in synthetic chemistry literature. Research publications frequently reference this molecule using the descriptor "4-(6-Bromopyridin-2-yl)-1,4-diazepane-1-carboxylic acid tert-butyl ester," which emphasizes its role as a protected carboxylic acid derivative. This systematic approach to naming ensures accurate identification across various chemical databases and facilitates clear communication within the scientific community regarding this specific molecular entity.

Molecular Formula and Structural Characteristics

The molecular formula C15H22BrN3O2 defines the atomic composition of this compound, indicating the presence of fifteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This composition reflects the complex heterocyclic architecture that characterizes this compound, with multiple functional groups contributing to its overall molecular structure. The molecular weight of 356.26 daltons positions this compound within the range typical for pharmaceutical intermediates and bioactive small molecules.

Structural analysis reveals that the compound features a seven-membered diazepane ring as its central scaffold, with nitrogen atoms positioned at the 1 and 4 positions of the ring system. The diazepane ring adopts a flexible conformation that allows for various spatial arrangements of substituents, contributing to the compound's potential for diverse biological interactions. The 6-bromopyridin-2-yl substituent attached to one of the ring nitrogens provides an aromatic heterocyclic component that can participate in π-π stacking interactions and hydrogen bonding through the pyridine nitrogen. The bromine atom at the 6-position of the pyridine ring serves as a potential site for further chemical modification through cross-coupling reactions.

The tert-butyl carboxylate group attached to the other ring nitrogen functions as a protecting group commonly employed in organic synthesis. This bulky substituent provides steric hindrance that can influence the compound's reactivity and conformation while serving as a removable protecting group under appropriate reaction conditions. The InChI representation "InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3" provides a standardized description of the molecular connectivity.

| Structural Feature | Description | Position |

|---|---|---|

| Diazepane Ring | Seven-membered heterocycle | Central scaffold |

| Pyridine Ring | Six-membered aromatic heterocycle | N4-substituent |

| Bromine Atom | Halogen substituent | Pyridine C6 |

| tert-Butyl Group | Branched alkyl protecting group | Carboxylate ester |

| Carboxylate | Ester functional group | N1-substituent |

The SMILES notation "CC(C)(C)OC(=O)N1CCCN(CC1)c2cccc(n2)Br" provides a linear representation of the molecular structure that can be interpreted by chemical software for three-dimensional modeling and property prediction. This notation clearly delineates the connectivity pattern, showing the tert-butyl group connected through an ester linkage to the diazepane nitrogen, while the other nitrogen bears the bromopyridine substituent.

Physicochemical Properties

The physicochemical properties of this compound have been characterized through both experimental measurements and computational predictions. The compound exhibits a density of 1.3±0.1 grams per cubic centimeter, indicating a relatively dense structure consistent with the presence of the bromine atom and aromatic rings. This density value places the compound within the typical range for organic molecules containing heavy atoms and multiple ring systems.

Thermal properties include a calculated boiling point of 458.6±45.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular forces and thermal stability. The flash point has been calculated at 231.2±28.7 degrees Celsius, indicating the temperature at which the compound would pose a fire hazard under standard atmospheric conditions. These thermal characteristics reflect the compound's relatively high molecular weight and the presence of strong intermolecular interactions arising from the heterocyclic components and potential hydrogen bonding sites.

The vapor pressure at 25 degrees Celsius has been calculated as 0.0±1.1 millimeters of mercury, indicating very low volatility under ambient conditions. This property suggests that the compound would remain primarily in the condensed phase under normal laboratory conditions, with minimal vapor formation. The low vapor pressure is consistent with the compound's molecular weight and structural complexity, as larger, more complex molecules typically exhibit reduced volatility compared to simpler organic compounds.

The polarizability of 33.8±0.5 × 10⁻²⁴ cubic centimeters reflects the compound's ability to form induced dipoles when subjected to external electric fields. This property is significant for understanding intermolecular interactions and predicting behavior in various solvents. The relatively high polarizability arises from the extended π-electron system of the pyridine ring and the presence of the bromine atom, both of which contribute to the molecule's electronic delocalization and responsiveness to external fields.

Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2 and 8 degrees Celsius, indicating sensitivity to oxidation or moisture. These storage requirements suggest that the compound may undergo degradation or unwanted chemical reactions when exposed to air or elevated temperatures for extended periods. The specified storage conditions are typical for research chemicals that contain reactive functional groups or are susceptible to hydrolysis or oxidation reactions.

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJNRJLORZEVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743192 | |

| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152093-60-1 | |

| Record name | tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets. .

Biological Activity

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1152093-60-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₂BrN₃O₂

- Molecular Weight : 356.26 g/mol

- Structure : The compound features a diazepane ring substituted with a bromopyridine moiety, which may influence its biological interactions.

Pharmacological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the bromopyridine group is known to enhance the selectivity and potency against certain cancer cell lines. In vitro studies have shown that related diazepane derivatives can inhibit cell proliferation in various cancer types, suggesting a potential for this compound to exhibit similar effects .

Neuroactive Properties

The diazepane framework is often associated with neuroactive compounds. Some studies suggest that derivatives can interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The specific interactions of this compound with GABA receptors or serotonin pathways warrant further investigation .

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.

- Receptor Interaction : The bromine atom in the pyridine ring may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes related to tumor growth and metastasis.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer progression and neuronal function.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar diazepane structures exhibit anticancer properties. The incorporation of a bromopyridine moiety may enhance the biological activity by improving the compound's interaction with biological targets. For instance, diazepane derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Neuropharmacological Effects

Compounds like tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate are being investigated for their potential neuropharmacological effects. Similar diazepane derivatives have shown promise as anxiolytics and antidepressants in preclinical studies. The structural modifications provided by the bromopyridine group may influence the binding affinity to neurotransmitter receptors, thus affecting their pharmacological profiles .

Synthetic Methodologies

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Coupling Reactions : Utilizing N-ethyl-N,N-diisopropylamine as a base in ethanol at elevated temperatures has been reported to yield this compound effectively .

- Palladium-Catalyzed Reactions : The use of palladium catalysts in dioxane under specific conditions has also been explored for synthesizing this compound, demonstrating its versatility in synthetic organic chemistry .

Biological Studies

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent response, suggesting its potential as a lead compound for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The bromine substitution on the pyridine ring is significant for enhancing the lipophilicity and bioavailability of the compound. SAR studies have highlighted that modifications on the diazepane ring can lead to improved efficacy and selectivity towards specific biological targets, making it a candidate for drug development programs .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate (CAS: 886851-68-9)

Structural Differences: The bromopyridinyl group in the target compound is replaced by a 3-hydroxyphenyl ring. Hazards: Classified under acute toxicity categories for oral, dermal, and inhalation exposure (H302, H312, H332). Precautionary measures emphasize avoiding inhalation and skin contact . Applications: The hydroxyl group facilitates its use in reactions requiring phenolic coupling or as a precursor for further functionalization, though its ecological impact remains uncharacterized .

| Property | Target Compound | 3-Hydroxyphenyl Analog |

|---|---|---|

| Molecular Weight | 356.26 | 322.38 (estimated) |

| Key Functional Group | 6-Bromo-2-pyridinyl | 3-Hydroxyphenyl |

| Hazard Statements | H302, H315, H319, H335 | H302, H312, H332 |

| Storage Conditions | Inert, 2–8°C | Not specified |

tert-Butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate (CAS: 223797-58-8)

Structural Differences: The bromine atom is at the 3-position of the pyridine ring instead of the 2-position. Hazards: Limited data available, but bromine’s presence suggests similar acute toxicity profiles. Applications: The 3-bromo substitution may reduce steric hindrance compared to the 2-bromo isomer, favoring nucleophilic aromatic substitution reactions.

tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

Structural Differences: Incorporates a cyano group and a pyrazinyl substituent on the pyridine ring, increasing molecular complexity and weight (380.44 g/mol) . Hazards: No specific data, but cyano groups typically pose risks of cyanide release under decomposition.

| Property | Target Compound | Cyano-Pyrazinyl Analog |

|---|---|---|

| Molecular Weight | 356.26 | 380.44 |

| Key Functional Groups | Br (2-pyridinyl) | CN, pyrazinyl |

| Potential Applications | Cross-coupling | Kinase inhibition |

Hazard and Handling Considerations

All compounds share acute toxicity risks, but nuances exist:

Preparation Methods

Stock Solution Preparation

Accurate preparation of stock solutions is essential for reproducible research results. The compound's molecular weight is approximately 356.26 g/mol, which is used to calculate molar concentrations for solution preparation.

The following table summarizes the preparation of stock solutions at different molarities and quantities:

| Stock Solution Concentration | 1 mg Compound (mL solvent) | 5 mg Compound (mL solvent) | 10 mg Compound (mL solvent) |

|---|---|---|---|

| 1 mM | 2.8069 | 14.0347 | 28.0694 |

| 5 mM | 0.5614 | 2.8069 | 5.6139 |

| 10 mM | 0.2807 | 1.4035 | 2.8069 |

Table 1: Stock Solution Preparation Volumes for tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (mL solvent required for specified mg compound at given molarity).

Solvent Systems and Formulation Methods

The compound has limited solubility in aqueous media, necessitating the use of organic solvents and co-solvents for dissolution and formulation, especially for in vivo applications.

Key solvents and co-solvents used include:

- Dimethyl sulfoxide (DMSO) as a master solvent for initial dissolution.

- Polyethylene glycol 300 (PEG300), Tween 80, and corn oil as co-solvents or vehicles for in vivo formulations.

- Dissolve the compound in a measured volume of DMSO to prepare a master stock solution.

- Sequentially add PEG300, Tween 80, and distilled water (ddH2O) or corn oil, mixing and clarifying the solution at each step.

- Ensure the solution is clear before proceeding to the next solvent addition.

- Physical aids such as vortexing, ultrasound, or gentle warming (e.g., hot water bath) can be employed to enhance dissolution.

This method ensures a clear, stable solution suitable for biological administration or experimental use.

Research Findings and Practical Considerations

- The compound's solubility profile and formulation methods are optimized for pharmaceutical research, particularly in heterocyclic chemistry and drug discovery.

- Its molecular structure, featuring a bromopyridinyl substituent and a diazepane ring protected by a tert-butyl carbamate, facilitates its use as a synthetic intermediate.

- Safety and handling protocols emphasize its use strictly for research purposes, with no direct human or veterinary applications.

- The compound exhibits moderate solubility in organic solvents but requires careful formulation for aqueous compatibility.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | 356.26 g/mol |

| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |

| Solvents for Master Stock | DMSO |

| Co-solvents for Formulation | PEG300, Tween 80, Corn oil, distilled water |

| Preparation Notes | Sequential solvent addition, clarity check after each step, physical aids for dissolution |

| Application | Pharmaceutical research, API synthesis, heterocyclic chemistry |

| Safety | Research use only, not for human or veterinary use |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Amide bond formation using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents such as dichloromethane (DCM) .

- Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group using HCl in methanol or trifluoroacetic acid (TFA) .

- Purification : Flash chromatography or recrystallization to isolate the product .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H] = 356.26) and purity .

- X-ray Crystallography : SHELX software refines crystallographic data for 3D structural elucidation .

Q. What safety precautions are required for handling this compound?

Methodological Answer: Based on structural analogs:

- Hazards : Acute toxicity (H302, H312, H332) via oral, dermal, or inhalation exposure .

- Precautions :

| Hazard | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Prohibit eating/drinking in lab |

| H312 (Skin contact harmful) | Wear nitrile gloves |

| H332 (Harmful if inhaled) | Use local exhaust ventilation |

Q. How is purity assessed during synthesis?

Methodological Answer:

Q. What are optimal storage conditions for this compound?

Methodological Answer:

- Temperature : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .

- Solubility : Stable in DCM, DMF, or methanol; avoid aqueous solutions to limit hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba)) with ligands like BINAP for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., THF vs. DMF) to enhance reaction kinetics .

- Temperature Control : Reflux conditions (e.g., 110°C in xylene) improve reaction completion .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(dba)/BINAP | ~20% increase |

| Solvent | Anhydrous DMF | Reduced side reactions |

| Temperature | 110°C, 24 hours | Full conversion observed |

Q. What computational approaches predict its biological activity?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., SARS-CoV-2 M) using AutoDock Vina .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate bromopyridinyl moiety with antimicrobial activity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm interaction products (e.g., [M+H] = 460.3538) .

Q. How is crystallographic data analyzed for structural refinement?

Methodological Answer:

Q. What reaction mechanisms explain its stability under acidic conditions?

Methodological Answer:

Q. How does the bromopyridinyl group influence reactivity?

Methodological Answer:

- Electrophilic Aromatic Substitution : Bromine acts as a directing group, enabling Suzuki-Miyaura cross-coupling .

- Steric Effects : tert-Butyl group shields the diazepane ring, reducing undesired nucleophilic attacks .

| Functional Group | Role in Reactivity |

|---|---|

| 6-Bromopyridin-2-yl | Facilitates palladium-catalyzed coupling |

| tert-Butyl ester | Enhances solubility in organic solvents |

| Diazepane ring | Provides conformational flexibility for target binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.